REACTION_CXSMILES
|
[CH:1]1([NH:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[S:16]([NH2:19])(=[O:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:20]([N:22]=[C:23]=[S:24])[CH3:21]>>[CH:1]1([NH:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[S:16]([NH:19][C:23]([NH:22][CH2:20][CH3:21])=[S:24])(=[O:18])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Yield
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)NC(=S)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |